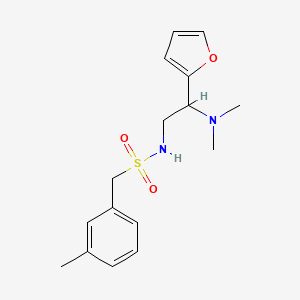
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide, also known as TAK-715, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide derivatives and has been found to exhibit anti-inflammatory and analgesic properties.
Scientific Research Applications
Metal Coordination Ligands
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide and its derivatives show potential as ligands for metal coordination. Studies on similar molecules have highlighted their molecular and supramolecular structures, indicating potential in forming hydrogen-bonded structures and facilitating intermolecular π-π stacking, which is crucial in metal coordination chemistry (Jacobs et al., 2013).
Organic Synthesis and Modification
This compound plays a role in organic synthesis, particularly in the hydroxymethylation of heterocycles like furan. Research on similar compounds has shown that they can undergo electrophilic substitution in the presence of catalysts, leading to the formation of various substituted products, which are valuable in organic synthesis and modification processes (Iovel' et al., 1991).
Green Chemistry Applications
In green chemistry, derivatives of this compound are used in two-phase systems for the synthesis of furylmethane derivatives. These systems, utilizing –SO3H functionalized ionic liquids, offer a cleaner and high-yield method for producing furylmethane, reducing polymer formation and increasing the overall efficiency of the synthesis process (Shinde & Rode, 2017).
Photophysical Properties
Studies have also explored the photophysical properties of related compounds. For example, N,N′-bis(2-((5-((dimethylamino)methyl)furan-2-yl)methylthio)ethyl)perylene-3,4,9,10-tetracarboxylic diimide, a compound synthesized from a related precursor, exhibits high fluorescence and solubility in water and other polar solvents, indicating its potential in photophysical applications (Boobalan et al., 2012).
Mechanism of Action
Target of Action
The primary target of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide Similar compounds have been reported to target the epidemal growth factor receptor (egfr) .
Mode of Action
The exact mode of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide It can be inferred from related compounds that it may interact with its targets, possibly leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide Based on the potential target (egfr), it can be hypothesized that the compound may affect pathways related to cell growth and proliferation .
Result of Action
The molecular and cellular effects of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide Similar compounds have shown anticancer activities against certain cancer cell lines .
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-13-6-4-7-14(10-13)12-22(19,20)17-11-15(18(2)3)16-8-5-9-21-16/h4-10,15,17H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKNMQZOBVLMRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CC=CO2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2561119.png)

![N-methyl-1-[3-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2561124.png)
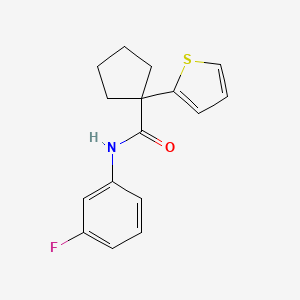

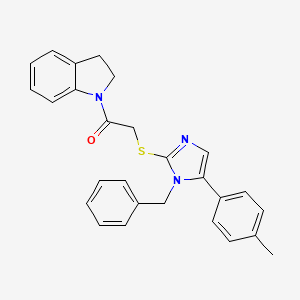
![5-({4-[(2-methoxybenzoyl)amino]phenoxy}methyl)-N-propylisoxazole-3-carboxamide](/img/structure/B2561128.png)
![2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B2561131.png)
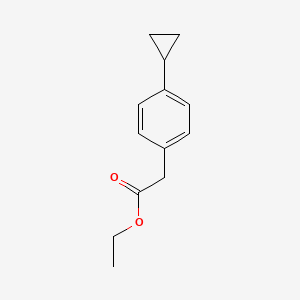
![2,2-Dimethoxy-7-azaspiro[3.5]nonane](/img/structure/B2561133.png)
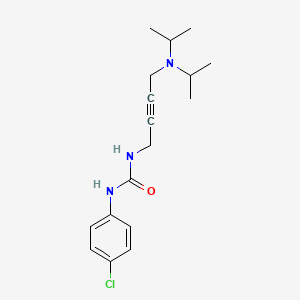
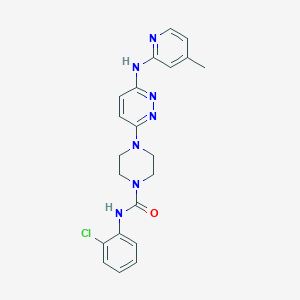
![1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-piperidin-1-ylethyl)piperidine-3-carboxamide](/img/structure/B2561138.png)
![3-(2-pyridyl)-6-(tetrahydro-2-furanylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2561139.png)